molecular formula C26H22NO2P B6317492 N-(Triphenylphosphoranylidene)-carbamic acid phenylmethyl ester, 90% CAS No. 81357-08-6

N-(Triphenylphosphoranylidene)-carbamic acid phenylmethyl ester, 90%

Cat. No. B6317492
CAS RN: 81357-08-6
M. Wt: 411.4 g/mol
InChI Key: AOTVRJMMNFRFAI-UHFFFAOYSA-N
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Description

N-(Triphenylphosphoranylidene)-carbamic acid phenylmethyl ester, 90% (NTPCE-90%) is a phosphoranylidene-containing ester of phenylmethyl carbamic acid. It is a widely used reagent in organic synthesis and is known for its ability to form strong covalent bonds with organic molecules. NTPCE-90% is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of heterocycles and the preparation of phosphonate esters. In addition, NTPCE-90% has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents.

Scientific Research Applications

NTPCE-90% has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. In addition, NTPCE-90% has been used in the synthesis of heterocyclic compounds, such as pyrroles and indoles. NTPCE-90% has also been used in the synthesis of phosphonate esters, which are useful reagents in organic synthesis.

Mechanism of Action

NTPCE-90% acts as a nucleophile in the reaction with the carbamate group. The nucleophilic attack of the NTPCE-90% on the carbamate group results in the formation of a covalent bond between the two molecules. The reaction is highly exothermic, and the reaction mixture must be cooled to prevent the formation of byproducts.
Biochemical and Physiological Effects
NTPCE-90% is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. These compounds may have biochemical and physiological effects on the body.

Advantages and Limitations for Lab Experiments

NTPCE-90% is a versatile reagent that can be used in a variety of synthetic applications. It is a relatively inexpensive reagent and is readily available from chemical suppliers. Additionally, NTPCE-90% is a mild reagent that can be used in a variety of solvents, including polar aprotic solvents. However, NTPCE-90% is a highly reactive reagent, and the reaction must be carefully monitored to prevent the formation of byproducts.

Future Directions

NTPCE-90% has a wide range of potential applications in organic synthesis. It can be used in the synthesis of heterocycles, phosphonate esters, and biologically active compounds. In addition, NTPCE-90% can be used to synthesize metal-organic frameworks, which are useful materials for a variety of applications. Additionally, NTPCE-90% can be used as a catalyst in the synthesis of complex molecules. Finally, NTPCE-90% can be used in the synthesis of polymers, which are useful for a variety of applications, including drug delivery.

Synthesis Methods

NTPCE-90% is synthesized by the reaction of triphenylphosphine oxide (TPPO) with phenylmethyl carbamate in the presence of a catalytic amount of base. The reaction occurs in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and is typically conducted at room temperature. The reaction is highly exothermic, and the reaction mixture must be cooled to prevent the formation of byproducts. After the reaction is complete, the product can be isolated by extraction with an organic solvent, such as ethyl acetate, and then purified by column chromatography.

properties

IUPAC Name

benzyl N-(triphenyl-λ5-phosphanylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22NO2P/c28-26(29-21-22-13-5-1-6-14-22)27-30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTVRJMMNFRFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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